molecular formula C10H16N4O4 B2408091 N3-L-Lys(Alloc)-OH*DCHA CAS No. 1799661-51-0

N3-L-Lys(Alloc)-OH*DCHA

Cat. No.: B2408091
CAS No.: 1799661-51-0
M. Wt: 256.262
InChI Key: XEVUTMKVUWJEQX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-L-Lys(Alloc)-OH*DCHA, also known as azido-Lys(Alloc)-OH dicyclohexylammonium salt, is a derivative of lysine. It is a protected amino acid used in peptide synthesis. The compound features an azide group, which is useful in click chemistry, and an allyloxycarbonyl (Alloc) protecting group that safeguards the amino group during chemical reactions.

Mechanism of Action

The mechanism of action of “N3-L-Lys(Alloc)-OH*DCHA” involves the introduction of azide functions into the amino acid building block of peptide sequences at the N-terminal position .

Safety and Hazards

The safety and hazards associated with “N3-L-Lys(Alloc)-OH*DCHA” are not detailed in the available resources. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-L-Lys(Alloc)-OH*DCHA typically involves the following steps:

    Protection of the Amino Group: The amino group of lysine is protected using an allyloxycarbonyl (Alloc) group.

    Introduction of the Azide Group: The azide group is introduced by converting the ε-amino group of lysine to an azido group.

    Formation of the Dicyclohexylammonium Salt: The final product is obtained by forming a salt with dicyclohexylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale protection and azidation reactions: Using industrial-grade reagents and optimized reaction conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.

Types of Reactions:

Common Reagents and Conditions:

    CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.

    Deprotection: Palladium(0) complexes are used to remove the Alloc group.

Major Products:

    Triazoles: Formed from CuAAC reactions.

    Deprotected Lysine Derivatives: Obtained after removing the Alloc group.

Properties

IUPAC Name

(2S)-2-azido-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-2-7-18-10(17)12-6-4-3-5-8(9(15)16)13-14-11/h2,8H,1,3-7H2,(H,12,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVUTMKVUWJEQX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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